N-(2-Ethylbutyl)-6-fluoropyridin-2-amine
Description
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and an ethylbutyl group attached to the nitrogen atom. Fluoropyridines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Properties
Molecular Formula |
C11H17FN2 |
|---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C11H17FN2/c1-3-9(4-2)8-13-11-7-5-6-10(12)14-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
HSQDJXOEHQCIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridin-2-amine: Lacks the ethylbutyl group, resulting in different chemical and biological properties.
N-(2-Ethylbutyl)-pyridin-2-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the ethylbutyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound involves the reaction of 6-fluoropyridin-2-amine with ethylbutyl halides under specific conditions to ensure high yield and purity. The presence of the fluorine atom in the pyridine ring is significant as it can enhance the compound's biological activity and stability by influencing its electronic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key proteins involved in cancer proliferation and neurodegenerative diseases.
Biological Activity
Research indicates that derivatives of 6-fluoropyridin-2-amine exhibit a range of biological activities:
- Antitumor Activity : Several studies have reported that pyridine derivatives can act as topoisomerase I inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair mechanisms. For example, compounds modified at the pyridine nitrogen have shown promising results against various cancer cell lines (e.g., NCI-H522 non-small cell lung cancer) with growth inhibition (GI) values around 30% .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against strains such as Staphylococcus aureus and Bacillus subtilis. Docking studies indicate strong binding interactions with these bacterial targets, suggesting potential as an antibacterial agent .
- Neuroprotective Effects : Compounds in this class are being investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, which is often diminished in neurodegenerative conditions .
Case Studies
- Antitumor Efficacy : A study evaluating various substituted pyridine derivatives found that modifications significantly affected their antitumor activity. This compound was included in a series of compounds tested against multiple cancer cell lines, revealing a notable reduction in cell viability compared to controls .
- Antimicrobial Activity Assessment : In vitro assays demonstrated that this compound exhibited effective inhibition against S. aureus and B. subtilis, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-amino-6-fluoropyridine derivatives are condensed with alkylating agents like 2-ethylbutyl bromide under reflux conditions. A representative method involves:
- Reagents : 2-amino-6-fluoropyridine, 2-ethylbutyl bromide, anhydrous toluene, trifluoroacetic acid (TFA) as a catalyst.
- Conditions : Heating at 135°C under Dean-Stark reflux to remove water, monitored via LC/MS for reaction completion .
- Workup : Crude product is concentrated and purified via column chromatography. Yields range from 60–75%, depending on stoichiometric ratios and solvent purity.
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Answer:
- Chromatography : HPLC (≥98% purity) with UV detection at 254 nm .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 225.13) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer: Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Conformational Sampling : Use molecular dynamics (MD) simulations to model rotational barriers of the ethylbutyl chain and compare with NOESY NMR data .
- Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT-calculated NMR shifts .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis to confirm bond lengths (e.g., C–F: 1.34 Å) and dihedral angles (e.g., pyridine vs. alkyl chain: ~85–90°) .
Q. How can researchers optimize reaction conditions to improve the yield of this compound in large-scale syntheses?
Answer: Key optimization parameters:
Q. What computational approaches are recommended for predicting the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Screen against target proteins (e.g., VEGFR2) using AutoDock Vina. Focus on fluoropyridine’s electronegativity for hydrogen bonding with kinase domains .
- QSAR Modeling : Train models on pyridine derivatives with known IC₅₀ values. Key descriptors include logP (2.1–3.5) and polar surface area (45–60 Ų) .
- ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability (low) and cytochrome P450 inhibition (moderate) .
Q. How do steric and electronic effects of the 2-ethylbutyl group influence the compound’s reactivity in further functionalization?
Answer:
- Steric Effects : The bulky ethylbutyl group reduces accessibility for electrophilic substitution at the pyridine C4 position.
- Electronic Effects : The fluorine atom at C6 deactivates the ring, directing reactions to C3 or C5.
- Experimental Validation : Bromination at C3 occurs in 70% yield using NBS in DMF, confirmed by X-ray crystallography .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding hydrogen bonding in this compound derivatives?
Answer:
- Re-examine Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve weak interactions (e.g., C–H⋯F bonds).
- Compare Polymorphs : Different crystal packing (e.g., monoclinic vs. orthorhombic) may alter hydrogen-bonding networks .
- Theoretical Validation : Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points for weak interactions .
Methodological Recommendations
Q. What experimental protocols are advised for studying the compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
